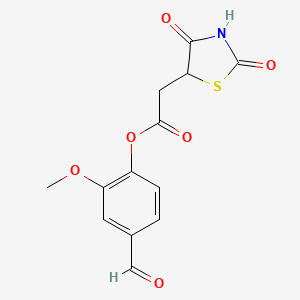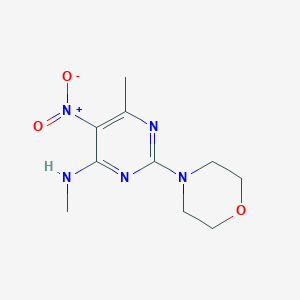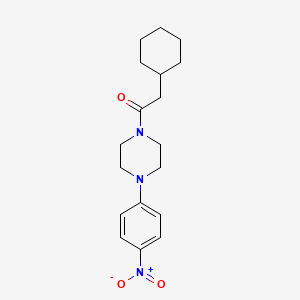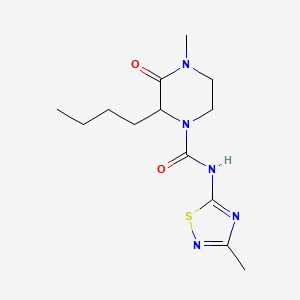
4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Übersicht
Beschreibung
4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate, also known as FMTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMTA belongs to the thiazolidinone family of compounds, which are known for their diverse biological activities such as anti-tumor, anti-inflammatory, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research applications of this compound are as follows:
1. Anti-tumor activity: this compound has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation.
2. Anti-inflammatory activity: this compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also reduces the expression of inflammatory genes in macrophages and other immune cells.
3. Anti-bacterial activity: this compound has been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting key enzymes involved in bacterial metabolism.
Wirkmechanismus
The mechanism of action of 4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of key enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase. The compound also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been found to inhibit the activity of key enzymes involved in inflammation and bacterial metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been shown to have antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate has several advantages as a research tool, including its potent activity against cancer cells, bacteria, and inflammation. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Researchers should take appropriate precautions when handling this compound and use it in accordance with established safety guidelines.
Zukünftige Richtungen
There are several potential future directions for research on 4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Some of the possible areas of investigation include:
1. Optimization of synthesis methods to improve yield and purity of this compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases.
4. Development of this compound derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential applications in various fields of scientific research. The compound exhibits potent anti-tumor, anti-inflammatory, and anti-bacterial activity, and has potential applications in the treatment of neurodegenerative diseases. This compound is relatively easy to synthesize and purify, but researchers should take appropriate precautions when handling the compound due to its potential toxicity at high concentrations. Future research on this compound should focus on optimizing synthesis methods, evaluating pharmacokinetics and pharmacodynamics, and developing this compound derivatives with improved solubility and bioavailability.
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-9-4-7(6-15)2-3-8(9)20-11(16)5-10-12(17)14-13(18)21-10/h2-4,6,10H,5H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPLJOVMBUSYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974055.png)


![1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3974084.png)


![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
![4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide](/img/structure/B3974104.png)

![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3974129.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B3974143.png)